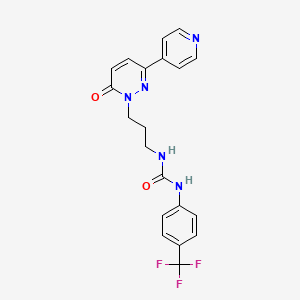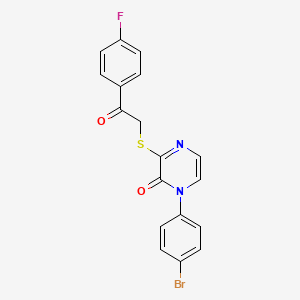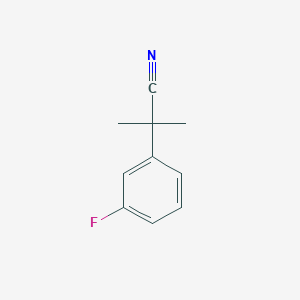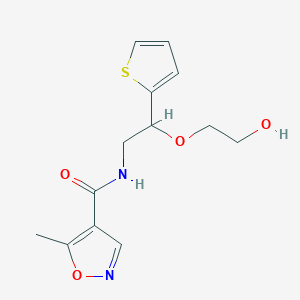
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide, also known as KPP-10, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. KPP-10 belongs to the class of cyclohexene carboxamide derivatives and has shown promising results in various scientific studies.
科学的研究の応用
Synthesis Methods and Chemical Reactions
A study by Mousavi, Maghsoodlou, and Habibi‐Khorassani (2014) outlines a synthesis process for cyclohexenones, which could be applicable to compounds like N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide. They utilized a simple, efficient, and environmentally friendly method involving acetophenone, aromatic aldehydes, and acetoacetanilide (Mousavi, Maghsoodlou, & Habibi‐Khorassani, 2014).
Bourke and Collins (1996) described a synthesis route starting from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, potentially relevant to the synthesis of N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide (Bourke & Collins, 1996).
Catalysis and Oxidation Studies
Kuznetsova et al. (2018) explored the catalytic action of N-Hydroxyphthalimide (NHPI) with transition metals in cyclohexene oxidation, potentially applicable to similar compounds (Kuznetsova et al., 2018).
Lemaire, Ribaucour, Carlier, and Minetti (2001) investigated the low-temperature oxidation pathways of cyclohexane derivatives, providing insights into the oxidation behavior of related compounds (Lemaire, Ribaucour, Carlier, & Minetti, 2001).
Pharmaceutical Applications
- Amaye, Harper, and Jackson-Ayotunde (2021) synthesized N-benzamide enaminone analogs, structurally related to cyclohexenones, for potential anticonvulsant activities (Amaye, Harper, & Jackson-Ayotunde, 2021).
Structural and Mechanistic Studies
Hawkins (1973) explored reactions of 2′-cyclohexylcyclohexanespiro-3′-oxaziridine, providing insights into the structural behavior of cyclohexyl-based compounds (Hawkins, 1973).
He et al. (2017) conducted a study on the carboxamidation of cyclic diazo compounds, which could offer insights into the reactions of N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide (He et al., 2017).
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h2,5,12-14,17H,1,3-4,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRVMPRTEMROAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2CCC=CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)cyclohex-3-enecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid](/img/structure/B2813646.png)
![3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2813648.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2813657.png)
![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)


![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)
